N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield a pyridinethione derivative. The final step involves the reaction of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
- Pyridine-2(H)-one derivatives
- Nicotinonitrile derivatives
- Furo[2,3-b]pyridine derivatives
Uniqueness
N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of a thienopyridine core with an acetylphenyl and pyridinyl substituent. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and more potent anticancer effects .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-12(26)13-2-4-15(5-3-13)24-20(27)19-18(22)16-6-7-17(25-21(16)28-19)14-8-10-23-11-9-14/h2-11H,22H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEYUBBRCXDKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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